molecular formula C16H14ClN5O3 B12166500 2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12166500
M. Wt: 359.77 g/mol
InChI Key: WUAHQSYPPRKYNI-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tetrazole ring, which is a common pharmacophore in medicinal chemistry due to its ability to mimic carboxylate groups and enhance binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Substitution Reaction: The 3,5-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Amidation: The final step involves the formation of the amide bond between the tetrazole-containing intermediate and 2-chlorobenzoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while substitution of the chloro group could result in various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can mimic carboxylate groups and bind to enzymes or receptors, inhibiting their activity. The chloro and methoxy groups may enhance binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3,5-dimethoxyphenyl)benzamide: Lacks the tetrazole ring, which may reduce its binding affinity to certain targets.

    N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-chloro-N-phenyl-5-(1H-tetrazol-1-yl)benzamide: Lacks the methoxy groups, which may influence its solubility and pharmacokinetic properties.

Uniqueness

2-chloro-N-(3,5-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the 3,5-dimethoxyphenyl group, which may confer enhanced biological activity and selectivity for specific targets.

Properties

Molecular Formula

C16H14ClN5O3

Molecular Weight

359.77 g/mol

IUPAC Name

2-chloro-N-(3,5-dimethoxyphenyl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H14ClN5O3/c1-24-12-5-10(6-13(8-12)25-2)19-16(23)14-7-11(3-4-15(14)17)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)

InChI Key

WUAHQSYPPRKYNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)OC

Origin of Product

United States

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